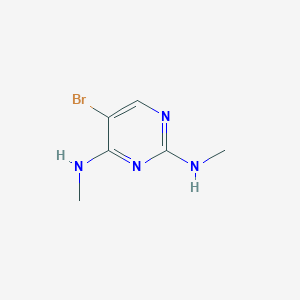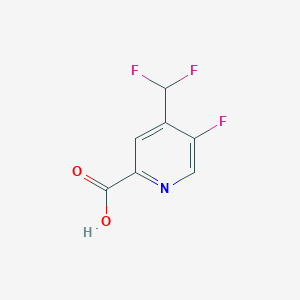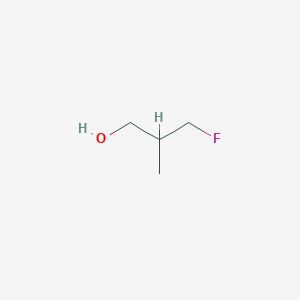
methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate, mixture of diastereomers, is an organic compound that features a cyclobutane ring substituted with a bromoethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate typically involves the bromination of an appropriate cyclobutane precursor followed by esterification. One common method includes the reaction of cyclobutyl carboxylate with bromoethane under controlled conditions to introduce the bromoethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the bromoethyl group to a different oxidation state.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products include cyclobutanol derivatives or dehalogenated compounds.
Scientific Research Applications
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate is utilized in various scientific research applications due to its versatile reactivity and structural features:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is particularly reactive, allowing for various substitution and addition reactions. The cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-chloroethyl)cyclobutane-1-carboxylate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Methyl 3-(2-iodoethyl)cyclobutane-1-carboxylate: Contains an iodoethyl group, which is more reactive than the bromoethyl group.
Ethyl 3-(2-bromoethyl)cyclobutane-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate is unique due to the presence of the bromoethyl group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
Molecular Formula |
C8H13BrO2 |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H13BrO2/c1-11-8(10)7-4-6(5-7)2-3-9/h6-7H,2-5H2,1H3 |
InChI Key |
ROQHTWYFHPEKDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)

![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)
![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)

amine](/img/structure/B13581541.png)
![1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13581542.png)
![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)

![3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)

![5-Methyl-1-azabicyclo[3.2.1]octan-4-onehydrochloride](/img/structure/B13581564.png)
![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)
